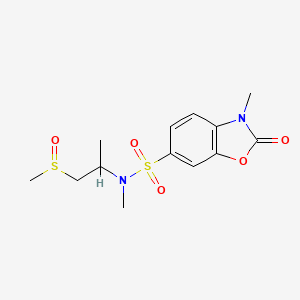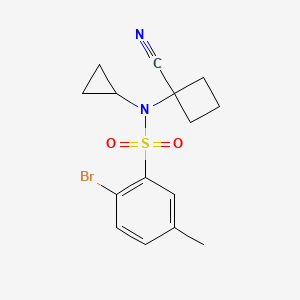
2-bromo-N-(1-cyanocyclobutyl)-N-cyclopropyl-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(1-cyanocyclobutyl)-N-cyclopropyl-5-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a bromine atom, a cyanocyclobutyl group, and a cyclopropyl group attached to a benzenesulfonamide core. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-cyanocyclobutyl)-N-cyclopropyl-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzenesulfonamide derivative, followed by the introduction of the cyanocyclobutyl and cyclopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(1-cyanocyclobutyl)-N-cyclopropyl-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
2-bromo-N-(1-cyanocyclobutyl)-N-cyclopropyl-5-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(1-cyanocyclobutyl)-N-cyclopropyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide
- 2-bromo-N-(1-cyanocyclobutyl)-N-methyl-5-sulfamoylbenzamide
- 2-bromo-N-(1-cyanocyclobutyl)-4-fluoro-N-methylbenzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(1-cyanocyclobutyl)-N-cyclopropyl-5-methylbenzenesulfonamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for further research.
Propiedades
IUPAC Name |
2-bromo-N-(1-cyanocyclobutyl)-N-cyclopropyl-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-11-3-6-13(16)14(9-11)21(19,20)18(12-4-5-12)15(10-17)7-2-8-15/h3,6,9,12H,2,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGCFTWYOABNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)N(C2CC2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione](/img/structure/B6971269.png)
![N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine](/img/structure/B6971276.png)
![3-[(2,5-difluoro-4-methylphenyl)sulfonylamino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B6971285.png)
![1-[4-(2,5-Difluoro-4-methylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B6971293.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-2-fluoro-N,6-dimethylbenzenesulfonamide](/img/structure/B6971294.png)
![5-Amino-3-methyl-1-[2-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]-2-oxoethyl]pyrazole-4-carbonitrile](/img/structure/B6971296.png)
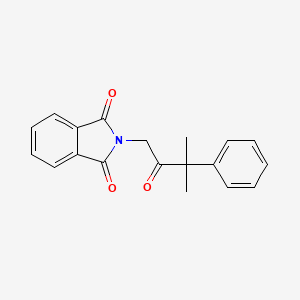
![3-(3-Methyl-2-oxo-3-phenylbutyl)-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6971301.png)
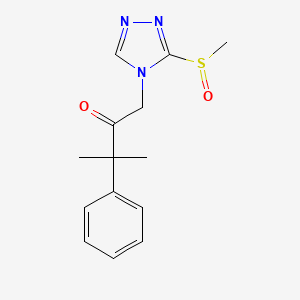
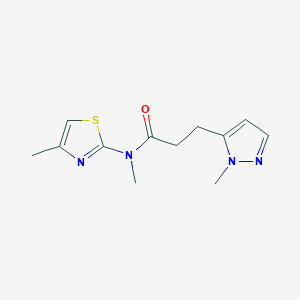
![1-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione](/img/structure/B6971321.png)
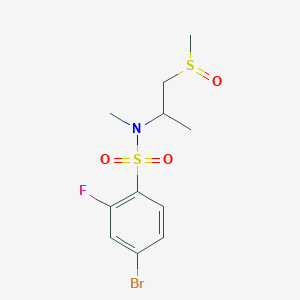
![1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one](/img/structure/B6971343.png)
